molecular formula C14H24N2O B13342099 (S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one

(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one

Cat. No.: B13342099
M. Wt: 236.35 g/mol
InChI Key: APVXGZYACRDNOW-AWEZNQCLSA-N
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Description

(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[44]nonan-3-one is a spirocyclic compound characterized by its unique structure, which includes a cyclohexylmethyl group and a diazaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a ketone. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran.

    Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction. This step may involve the use of a cyclohexylmethyl halide and a suitable nucleophile, such as an amine or an alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as spirocyclic polymers.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of (S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one: The enantiomer of the compound, which may exhibit different biological activity.

    2,7-Diazaspiro[4.4]nonan-3-one: A similar spirocyclic compound without the cyclohexylmethyl group.

Uniqueness

(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one is unique due to its specific stereochemistry and the presence of the cyclohexylmethyl group, which can influence its interaction with biological targets and its overall chemical reactivity.

Properties

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

(5S)-2-(cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one

InChI

InChI=1S/C14H24N2O/c17-13-8-14(6-7-15-10-14)11-16(13)9-12-4-2-1-3-5-12/h12,15H,1-11H2/t14-/m0/s1

InChI Key

APVXGZYACRDNOW-AWEZNQCLSA-N

Isomeric SMILES

C1CCC(CC1)CN2C[C@@]3(CCNC3)CC2=O

Canonical SMILES

C1CCC(CC1)CN2CC3(CCNC3)CC2=O

Origin of Product

United States

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